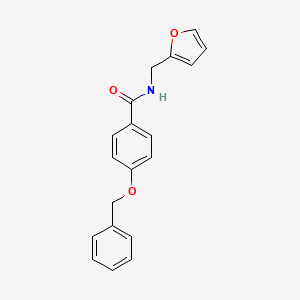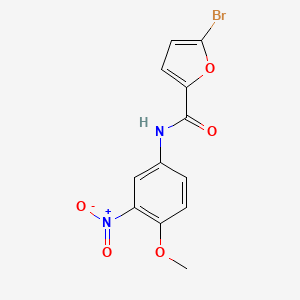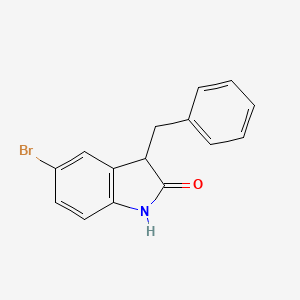![molecular formula C14H18BrClN2O B4409237 1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]imidazole;hydrochloride](/img/structure/B4409237.png)
1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]imidazole;hydrochloride
Descripción general
Descripción
1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]imidazole;hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]imidazole;hydrochloride typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-isopropylphenol, is brominated using bromine to obtain 4-bromo-2-isopropylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to form 2-(4-bromo-2-isopropylphenoxy)ethylamine.
Imidazole Formation: The resulting amine is then reacted with imidazole in the presence of a suitable catalyst to form 1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-1H-imidazole.
Hydrochloride Formation: Finally, the imidazole derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]imidazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]imidazole;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of infections or as a component of drug formulations.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]imidazole;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and the phenoxyethyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(4-chloro-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride
- 1-[2-(4-fluoro-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride
- 1-[2-(4-methyl-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride
Uniqueness
1-[2-(4-Bromo-2-propan-2-ylphenoxy)ethyl]imidazole;hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis
Propiedades
IUPAC Name |
1-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O.ClH/c1-11(2)13-9-12(15)3-4-14(13)18-8-7-17-6-5-16-10-17;/h3-6,9-11H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIVFJBRZVDXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-acetyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4409162.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4409166.png)



![3-[3-(5-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4409192.png)
![1-Methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine;hydrochloride](/img/structure/B4409200.png)
![N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409215.png)
![4-[2-(3-Nitrophenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4409219.png)
![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1-phenylethanamine;hydrochloride](/img/structure/B4409222.png)
![2-[2-[2-(3-Methylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride](/img/structure/B4409227.png)
![N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409239.png)
![2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide](/img/structure/B4409250.png)

